methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride
Description
Methyl(3S)-3-(methylamino)-4-phenylbutanoate hydrochloride is a chiral organic compound characterized by a methyl ester backbone, a (3S)-configured methylamino group at position 3, and a phenyl substituent at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl (3S)-3-(methylamino)-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-11(9-12(14)15-2)8-10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
JMGTUAMNGKAUFI-MERQFXBCSA-N |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)CC(=O)OC.Cl |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride involves several steps. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3, which is then reduced in an inert solvent to form methyl-d3-amine . This intermediate is further reacted with other reagents to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods . The use of microreactors helps in controlling reaction conditions more precisely, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include methylating agents such as MeX, carbon dioxide, methanol, formaldehyde, formic acid, and dimethyl carbonate . The reaction conditions vary depending on the desired modification, but they typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methyl vinyl sulfone can lead to the formation of S-(β-ethylsulfonylmethyl)-l-cysteine and S-(β-ethylsulfonylethyl)-l-cysteine .
Scientific Research Applications
Methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in studying various biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and its role in drug development .
Mechanism of Action
The mechanism of action of methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The 100% yield for cyclobutanecarboxylate () and dimethylbutanoate () derivatives highlights efficient deprotection or alkylation steps under optimized conditions .
- Trifluoroethylamino incorporation () requires prolonged reaction times (27 hours), suggesting steric or electronic challenges in nucleophilic substitution .
Physical and Chemical Properties
Available data from analogs:
Biological Activity
Methyl(3S)-3-(methylamino)-4-phenylbutanoate hydrochloride is believed to interact with various neurotransmitter systems, particularly those related to pain modulation and mood regulation. The compound may act as an agonist at certain opioid receptors, which are critical in mediating analgesic effects. This interaction suggests a potential use in pain management and treatment of mood disorders.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Analgesic Activity : Studies have shown that related compounds can produce significant analgesic effects in animal models, suggesting that methyl(3S)-3-(methylamino)-4-phenylbutanoate hydrochloride may share similar properties. For instance, a related compound demonstrated an effective dose (ED50) of 0.54 mg/kg in hot plate tests, indicating strong analgesic potential .
- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation and pain perception.
Case Studies and Experimental Evidence
- Analgesic Efficacy : In a series of experiments utilizing hot plate and anti-writhing models, compounds structurally similar to methyl(3S)-3-(methylamino)-4-phenylbutanoate hydrochloride demonstrated potent analgesic effects. These studies utilized molecular dynamics simulations to elucidate the mechanisms by which these compounds activate μ-opioid receptors (MOR), a key player in pain relief .
- Comparative Studies : Comparative studies with other analgesics revealed that this compound could potentially offer a favorable side effect profile compared to traditional opioids, which are often associated with significant adverse effects such as addiction and tolerance.
Data Table: Comparative Analgesic Effects
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